molecular formula C15H14N2O2 B5748231 N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide

N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide

Cat. No. B5748231
M. Wt: 254.28 g/mol
InChI Key: XUBVUUOFTACYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in Japan in 2014 and has gained popularity as a research chemical due to its potential applications in scientific research.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide has been used in scientific research to study the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and immune function. It has also been used to study the effects of synthetic cannabinoids on the body, including their potential therapeutic benefits and adverse effects.

Mechanism of Action

N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. By binding to these receptors, N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide can modulate various physiological processes and produce a range of effects, including analgesia, sedation, and euphoria.
Biochemical and physiological effects:
N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, decreased blood pressure, and altered levels of neurotransmitters such as dopamine and serotonin. It has also been shown to produce analgesia, sedation, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows researchers to study the effects of synthetic cannabinoids on specific physiological processes. However, one limitation is the lack of data on its long-term effects, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide, including studying its potential therapeutic applications for conditions such as chronic pain, anxiety, and depression. Additionally, more research is needed to understand its long-term effects and potential adverse effects, as well as its interactions with other drugs and medications. Finally, further research is needed to develop safer and more effective synthetic cannabinoids for medical use.
Conclusion:
N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide is a synthetic cannabinoid that has gained popularity as a research chemical due to its potential applications in scientific research. Its potent agonist activity at the CB1 and CB2 receptors makes it a valuable tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on the body. While more research is needed to fully understand its potential therapeutic applications and long-term effects, N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide holds promise as a valuable tool for advancing our understanding of the endocannabinoid system and its role in regulating various physiological processes.

Synthesis Methods

The synthesis of N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride and phosphorus pentoxide to form 2-methylbenzoyl chloride. This is then reacted with 1-amino-4-(aminocarbonyl)benzene to form N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide.

properties

IUPAC Name

N-(4-carbamoylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-4-2-3-5-13(10)15(19)17-12-8-6-11(7-9-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBVUUOFTACYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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